Cas no 135900-33-3 (6-(Trifluoromethoxy)pyridin-3-amine)

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative featuring a trifluoromethoxy substituent at the 6-position and an amine group at the 3-position. This compound is valued for its electron-withdrawing properties and stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic resistance, while the amine functionality allows for further derivatization. Its structural features are particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. The compound is typically handled under controlled conditions due to its reactivity, ensuring high purity for research and industrial applications.
6-(Trifluoromethoxy)pyridin-3-amine structure
135900-33-3 structure
Product Name:6-(Trifluoromethoxy)pyridin-3-amine
CAS No:135900-33-3
MF:C6H5F3N2O
MW:178.111911535263
MDL:MFCD27992144
CID:821450
PubChem ID:45790047
Update Time:2025-05-20

6-(Trifluoromethoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(Trifluoromethoxy)pyridin-3-amine
    • 6-(trifluoromethoxy)3-Pyridinamine
    • 6-Trifluoromethoxy-pyridin-3-ylamine
    • 3-amino-6-(trifluoromethoxy)pyridine
    • 3-amino-6-trifluoromethoxypyridine
    • 6-(Trifluoromethoxy)pyridin-3-ylamine
    • AG-I-03119
    • ANW-54863
    • CTK4C0055
    • RP23930
    • SureCN2303325
    • 3-Pyridinamine, 6-(trifluoromethoxy)-
    • 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride
    • 6400AA
    • FCH835247
    • PC53248
    • AX8026580
    • DS-11254
    • EN300-1122683
    • Z1138835836
    • DB-027010
    • J-518119
    • AKOS006281620
    • 135900-33-3
    • HYBWXJYCVPLEPI-UHFFFAOYSA-N
    • DTXSID50672190
    • SY020836
    • SB52721
    • 5-Amino-2-(trifluoromethoxy)pyridine
    • MFCD07374879
    • CS-0044355
    • O11513
    • SCHEMBL2303325
    • MDL: MFCD27992144
    • Inchi: 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2
    • InChI Key: HYBWXJYCVPLEPI-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CN=1)N)(F)F

Computed Properties

  • Exact Mass: 178.03500
  • Monoisotopic Mass: 178.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.421
  • Boiling Point: 203.3°C at 760 mmHg
  • Flash Point: 76.8°C
  • Refractive Index: 1.481
  • PSA: 48.14000
  • LogP: 2.14360
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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6-(Trifluoromethoxy)pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:135900-33-3)6-(Trifluoromethoxy)pyridin-3-amine
Order Number:A886920
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:19
Price ($):299.0/1194.0/4183.0
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6-(Trifluoromethoxy)pyridin-3-amine Related Literature

Additional information on 6-(Trifluoromethoxy)pyridin-3-amine

Recent Advances in the Application of 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3) in Chemical Biology and Pharmaceutical Research

The compound 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, featuring a trifluoromethoxy substituent, exhibits unique physicochemical properties that make it a valuable scaffold for the design of bioactive molecules. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, including central nervous system (CNS) disorders, infectious diseases, and cancer.

One of the most notable advancements involves the incorporation of 6-(Trifluoromethoxy)pyridin-3-amine into the structure of kinase inhibitors. Researchers have demonstrated that this moiety can enhance the binding affinity and selectivity of inhibitors targeting specific kinases involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyridine-based inhibitors where 6-(Trifluoromethoxy)pyridin-3-amine served as a critical pharmacophore, leading to improved potency against EGFR mutants resistant to existing therapies.

In addition to its role in oncology, 6-(Trifluoromethoxy)pyridin-3-amine has shown promise in the development of antimicrobial agents. A recent study highlighted its utility in the synthesis of novel quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The trifluoromethoxy group was found to significantly improve the compounds' membrane permeability and metabolic stability, addressing key challenges in antibiotic development.

Another exciting application of this compound lies in the field of CNS drug discovery. Researchers have utilized 6-(Trifluoromethoxy)pyridin-3-amine as a building block for the design of modulators targeting neurotransmitter receptors. A 2024 preclinical study demonstrated its efficacy in the development of selective serotonin receptor ligands with potential applications in the treatment of depression and anxiety disorders. The unique electronic properties imparted by the trifluoromethoxy group were crucial for achieving the desired receptor subtype selectivity.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce 6-(Trifluoromethoxy)pyridin-3-amine. A 2023 publication in Organic Process Research & Development described a novel catalytic system that enables the direct trifluoromethoxylation of pyridine derivatives, significantly improving the yield and purity of the target compound while reducing environmental impact. This methodological breakthrough is expected to facilitate broader adoption of this valuable building block in pharmaceutical research.

Looking forward, the versatility of 6-(Trifluoromethoxy)pyridin-3-amine continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) technology, where it could serve as a linker or targeting moiety for protein degradation. Additionally, its application in radiopharmaceuticals for diagnostic imaging is under investigation, leveraging the favorable properties of the fluorine atom for PET imaging applications.

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Amadis Chemical Company Limited
(CAS:135900-33-3)6-(Trifluoromethoxy)pyridin-3-amine
A886920
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):299.0/1194.0/4183.0
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